molecular formula C12H15BrO3 B13517241 Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Katalognummer: B13517241
Molekulargewicht: 287.15 g/mol
InChI-Schlüssel: JYZZFOSNOTXCKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO3. It is a brominated ester that features a phenoxy group attached to a methylpropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-[3-(hydroxymethyl)phenoxy]-2-methylpropanoate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxylic acid groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The phenoxy group can also engage in aromatic substitution reactions, further expanding the compound’s reactivity profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[3-(chloromethyl)phenoxy]-2-methylpropanoate
  • Methyl 2-[3-(iodomethyl)phenoxy]-2-methylpropanoate
  • Methyl 2-[3-(hydroxymethyl)phenoxy]-2-methylpropanoate

Uniqueness

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H15BrO3

Molekulargewicht

287.15 g/mol

IUPAC-Name

methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C12H15BrO3/c1-12(2,11(14)15-3)16-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3

InChI-Schlüssel

JYZZFOSNOTXCKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)OC)OC1=CC=CC(=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.